molecular formula C14H17N3O3 B2916517 N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-24-0

N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2916517
CAS RN: 2034584-24-0
M. Wt: 275.308
InChI Key: MHPGPUMFCHOBFK-UHFFFAOYSA-N
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Description

The compound “N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a hydroxymethyl group attached to the furan ring, and a tetrahydro-1H-benzo[d]imidazole-5-carboxamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are important organic compounds due to their recognized pharmaceutical activity, can be prepared via reductive amination of furfurals isolated from biomass . The starting compounds were 5-hydroxymethylfurfural (HMF) and aniline and its derivatives . The reaction was conducted in refluxing C6H6 with a Dean–Stark trap followed by NaBH4 reduction to form the 5-HMF amination products .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the conversion of HMF to BMIF underwent the fast amination of HMF to 5-(methyl-iminomethyl)furfuryl alcohol (MIFA), the subsequent rate-limiting oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF) and the final fast amination of MIFF to BMIF .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 5-Hydroxymethylfurfural, include a low melting point, high solubility in both water and organic solvents, and a buttery, caramel odor . Its chemical formula is C6H6O3 and it has a molar mass of 126.111 g·mol −1 .

Future Directions

The future directions for research on “N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of effective synthetic schemes for new N-substituted furfurylamines is very timely . Additionally, the conversion of HMF to BMIF and other similar reactions could be further optimized .

Mechanism of Action

Target of Action

It is known that n-substituted 5-(hydroxymethyl)-2-furfurylamines, a class of compounds to which this molecule belongs, have recognized pharmaceutical activity . The specific targets would depend on the exact biological or pharmacological context in which the compound is used.

Mode of Action

It is known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The specific interactions with its targets and the resulting changes would be dependent on the exact biological context and the specific targets involved.

Biochemical Pathways

Furan-containing compounds are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties . The downstream effects would depend on the specific pathways and biological context involved.

Result of Action

It is known that furan-containing compounds can have diverse effects at the molecular and cellular level due to their wide range of biological and pharmacological properties .

properties

IUPAC Name

N-[[5-(hydroxymethyl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-7-11-3-2-10(20-11)6-15-14(19)9-1-4-12-13(5-9)17-8-16-12/h2-3,8-9,18H,1,4-7H2,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPGPUMFCHOBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CC=C(O3)CO)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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